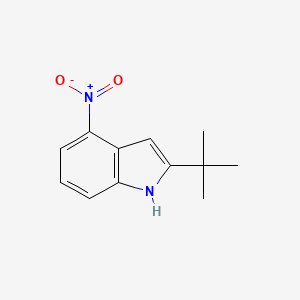

2-(tert-Butyl)-4-nitro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

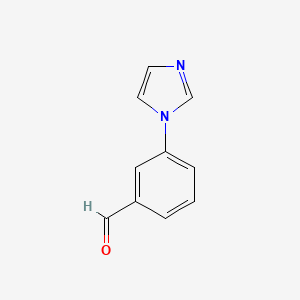

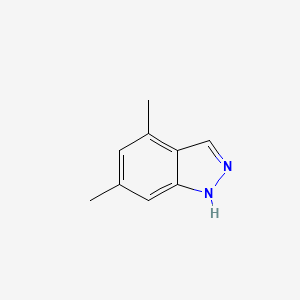

“2-(tert-Butyl)-4-nitro-1H-indole” is a complex organic compound. Based on its name, it likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also seems to have a nitro group and a tert-butyl group attached .

Molecular Structure Analysis

The molecular structure of “2-(tert-Butyl)-4-nitro-1H-indole” would likely be complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring . The tert-butyl group is a bulky alkyl group, and the nitro group is a common functional group that can participate in various chemical reactions .

Chemical Reactions Analysis

The chemical reactions of “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its exact structure and the conditions of the reaction . The nitro group can participate in reduction reactions, and the indole group can undergo electrophilic substitution . The tert-butyl group is generally quite stable but can undergo reactions under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butyl)-4-nitro-1H-indole” would depend on its exact structure. Factors that could influence its properties include its molecular weight, polarity, solubility, melting point, and boiling point .

Aplicaciones Científicas De Investigación

NMR Studies of Macromolecular Complexes

- Application Summary : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes . It is attached to large proteins or complexes and can be observed with high sensitivity if the group retains high mobility .

- Methods of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .

- Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances .

Alkylation of p-Cresol with tert-Butyl Alcohol

- Application Summary : The synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction because of its wide application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .

- Methods of Application : An efficient and mild method was established for the alkylation of p-cresol with tert-butyl alcohol .

- Results : The study of reaction kinetics was carried out subsequently. The recycle performance of the catalyst was evaluated by recovery experiments, and a good result was obtained .

Preparation of Rotamers

- Application Summary : Tert-butyl groups can be used in the preparation of rotamers, which are isomers that result from the rotation about a single bond .

- Methods of Application : In one example, 2-tert-butylaniline was used in the preparation of two rotamers, anti- and syn-N,N′-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides .

- Results : The guest inclusion abilities of these rotamers were investigated .

Synthesis of Other Chemical Commodities

- Application Summary : Tert-butyl alcohol, which contains a tert-butyl group, is used as an intermediate in the synthesis of other chemical commodities such as flavors and perfumes .

- Methods of Application : The specific methods of application can vary widely depending on the specific commodity being synthesized .

- Results : The use of tert-butyl alcohol as an intermediate can help to improve the efficiency and yield of the synthesis process .

Synthesis of Nitroxides

- Application Summary : Tert-butyl groups are used in the synthesis of nitroxides, which are broadly used as molecular probes and labels in biophysics, structural biology, and biomedical research .

- Methods of Application : Two highly strained nitroxides, 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl and 2-(tert-butyl)-2-butyl-5,5-diethyl-3,4-bis(hydroxymethyl)pyrrolidin-1-oxyl, were prepared via a reaction of the corresponding 2-tert-butyl-1-pyrroline 1-oxides with butyllithium .

- Results : The new nitroxides showed high thermal stability and resistance to reduction .

Use in Lyophilization of Pharmaceuticals

- Application Summary : The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .

- Methods of Application : Tert-butyl alcohol is used in the lyophilization process, which is a freeze-drying method used to preserve perishable materials .

- Results : Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-tert-butyl-4-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)11-7-8-9(13-11)5-4-6-10(8)14(15)16/h4-7,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBMRBBJHHFNCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578874 |

Source

|

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-4-nitro-1H-indole | |

CAS RN |

242794-70-3 |

Source

|

| Record name | 2-tert-Butyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)